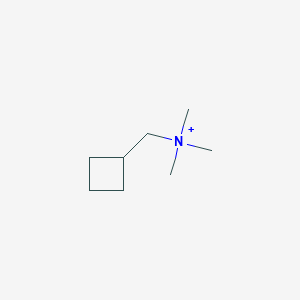
cyclobutyl-N,N,N-trimethylmethanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl-N,N,N-trimethylmethanaminium is a quaternary ammonium compound with the molecular formula C8H18N. This compound is characterized by a cyclobutyl group attached to a trimethylmethanaminium moiety. Quaternary ammonium compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of cyclobutyl-N,N,N-trimethylmethanaminium typically involves the alkylation of cyclobutylamine with trimethylmethanaminium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Cyclobutyl-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethylmethanaminium group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl-N,N,N-trimethylmethanaminium has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the production of surfactants and detergents, enhancing the cleaning efficiency of these products.
Wirkmechanismus
The mechanism of action of cyclobutyl-N,N,N-trimethylmethanaminium involves its interaction with biological membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, which are essential components of the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Cyclobutyl-N,N,N-trimethylmethanaminium can be compared with other quaternary ammonium compounds such as:
Tetramethylammonium chloride: Similar in structure but lacks the cyclobutyl group, making it less effective in certain applications.
Carboxy-N,N,N-trimethylmethanaminium: Contains a carboxyl group, which imparts different chemical properties and applications.
N,N,N-trimethylglycine: Known for its role in osmoregulation, it has different biological applications compared to this compound.
The uniqueness of this compound lies in its cyclobutyl group, which enhances its interaction with biological membranes and increases its effectiveness in various applications.
Eigenschaften
CAS-Nummer |
30833-79-5 |
|---|---|
Molekularformel |
C8H18N+ |
Molekulargewicht |
128.24 g/mol |
IUPAC-Name |
cyclobutylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C8H18N/c1-9(2,3)7-8-5-4-6-8/h8H,4-7H2,1-3H3/q+1 |
InChI-Schlüssel |
DQFTZEIPGDJFSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-phenoxyacetamide](/img/structure/B14142197.png)
![Ethyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14142201.png)

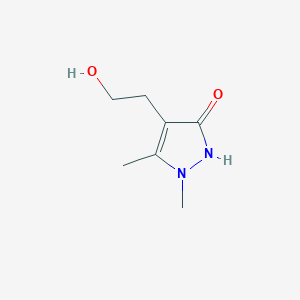
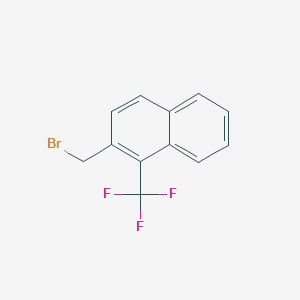
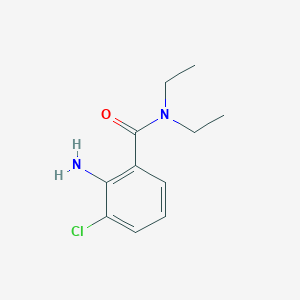
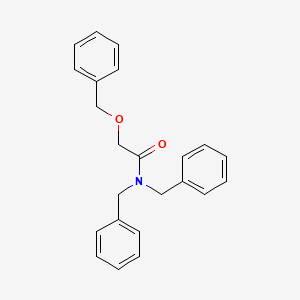
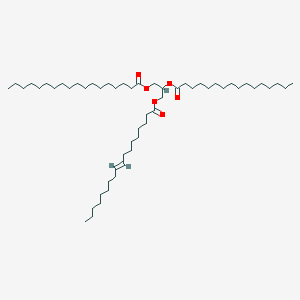
![methyl 3-[[2-[[2-[[amino-[1-[2-[[3,3-dimethyl-2-[[(E)-4-methylpent-2-enoyl]amino]butanoyl]amino]-3-methylbutanoyl]-3,4-dimethylpyrrolidin-2-yl]methylidene]amino]acetyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate](/img/structure/B14142240.png)
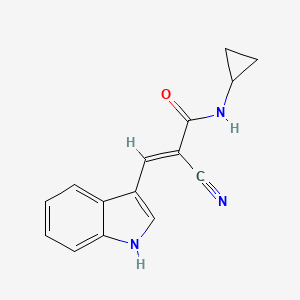
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)

![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)
